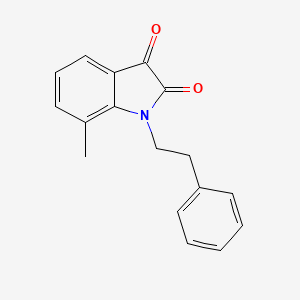

7-Methyl-1-phenethylindoline-2,3-dione

Description

Contextualization of Indoline-2,3-diones within Organic and Medicinal Chemistry Research

The isatin (B1672199) scaffold is a core component of numerous naturally occurring and synthetic bioactive molecules. nih.govnih.gov First isolated in 1841, isatin and its derivatives have since been identified in various plants and even in mammalian tissues, where they are thought to act as modulators of biochemical processes. hakon-art.comicm.edu.pl In the realm of medicinal chemistry, isatin-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netresearchgate.net The unique chemical structure of isatin, featuring a fused indole (B1671886) ring with ketone groups at the 2 and 3 positions, provides multiple reactive sites for chemical modification. researchgate.netresearchgate.net This reactivity has made it a valuable precursor for the synthesis of a large variety of heterocyclic compounds and has cemented its role as a significant building block in the development of new therapeutic agents. researchgate.neticm.edu.pl Several isatin-based molecules have advanced into clinical trials or are already in clinical use, underscoring the therapeutic potential of this scaffold. nih.govresearchgate.net

The Significance of Structural Diversity in Indoline-2,3-dione Scaffolds

The broad range of biological activities associated with indoline-2,3-dione derivatives is a direct consequence of their structural diversity. nih.govresearchgate.net The isatin core can be readily functionalized at several positions, primarily at the N-1 position of the lactam, the C-3 carbonyl group, and various positions on the aromatic ring (C-5 and C-7 being common). researchgate.netrsc.org This amenability to substitution allows for the fine-tuning of the molecule's physicochemical properties and biological targets.

For instance, substitutions at the N-1 position can significantly influence the compound's lipophilicity and pharmacokinetic profile. Modifications at the C-3 position, often involving condensation reactions to form Schiff bases or spiro-heterocycles, have led to potent inhibitors of various enzymes. farmaceut.org Furthermore, substitutions on the aromatic ring can modulate the electronic properties of the entire scaffold, impacting its binding affinity to biological targets. benthamdirect.com This structural versatility has enabled the generation of extensive libraries of isatin derivatives, which have been instrumental in structure-activity relationship (SAR) studies aimed at optimizing their therapeutic efficacy and selectivity. researchgate.net The ability to create a multitude of structurally distinct molecules from a single core scaffold highlights the importance of isatin in combinatorial chemistry and high-throughput screening for drug discovery. rsc.org

Research Trajectories and Methodological Advancements in Indoline-2,3-dione Chemistry

Contemporary research on indoline-2,3-diones is characterized by the development of novel synthetic methodologies and the exploration of new therapeutic applications. hakon-art.comresearchgate.net Organic chemists are continually devising more efficient and environmentally friendly methods for the synthesis and functionalization of the isatin scaffold. icm.edu.plresearchgate.net These advancements include the use of multicomponent reactions, phase-transfer catalysis, and microwave-assisted synthesis to expedite the creation of diverse isatin libraries. researchgate.net

A significant research trajectory involves the design of hybrid molecules that incorporate the isatin scaffold with other pharmacophores to create multifunctional drugs. nih.gov This approach aims to address complex diseases by simultaneously targeting multiple biological pathways. For example, isatin has been hybridized with moieties like triazoles, benzothiazoles, and oxadiazoles (B1248032) to generate compounds with enhanced anticancer or antimicrobial activities. nih.govresearchgate.net

Furthermore, there is a growing interest in the development of isatin-based compounds as inhibitors of specific enzymes, such as kinases, caspases, and viral proteases. acs.org This targeted approach relies on computational modeling and molecular docking studies to design derivatives with high affinity and selectivity for the enzyme's active site. The continuous evolution of synthetic techniques and a deeper understanding of the molecular basis of diseases are driving the ongoing exploration of indoline-2,3-dione chemistry in the quest for novel and effective therapeutic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1-(2-phenylethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-6-5-9-14-15(12)18(17(20)16(14)19)11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZXTZPNVSXCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methyl 1 Phenethylindoline 2,3 Dione and Its Analogs

Retrosynthetic Analysis and Strategic Design for 7-Methyl-1-phenethylindoline-2,3-dione

A retrosynthetic analysis of this compound reveals two primary disconnection points: the N1-phenethyl bond and the bonds forming the heterocyclic ring of the indoline-2,3-dione core. This suggests a convergent synthetic strategy.

Primary Disconnections:

N-Alkylation: The most direct approach involves the N-alkylation of 7-methylindoline-2,3-dione (7-methylisatin) with a phenethyl halide or a related electrophile. This strategy is advantageous as 7-methylisatin (B72143) is a known compound. prepchem.com

Ring Formation: Alternatively, the synthesis can begin with an appropriately substituted aniline (B41778) derivative, which is then cyclized to form the desired indoline-2,3-dione ring system. This approach would involve constructing the core structure with the N-phenethyl group already in place.

The strategic design favors the N-alkylation route due to the commercial availability and established synthesis of various substituted isatins. This allows for a more modular and flexible approach to creating analogs.

Established Synthetic Routes to Indoline-2,3-dione Core Structures

Several classical methods have been established for the synthesis of the indoline-2,3-dione (isatin) core. These methods are crucial for preparing the 7-methylisatin precursor required for the synthesis of this compound. researchgate.netijpsr.comresearchgate.net

Key Synthetic Methods:

Stolle Isatin (B1672199) Synthesis: Considered a robust alternative to the Sandmeyer method, the Stolle synthesis involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.trwikipedia.orgchemicalbook.com This intermediate is then cyclized using a Lewis acid catalyst like aluminum trichloride (B1173362) or boron trifluoride. wikipedia.orgbiomedres.uschemicalbook.com

Gassman Isatin Synthesis: This method involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin. dergipark.org.trbiomedres.us

Martinet Dioxindole Synthesis: This reaction involves the condensation of an aniline with an ethyl or methyl ester of mesoxalic acid to form a dioxindole, which can be a precursor to isatin derivatives. wikipedia.org

| Synthetic Route | Key Reagents | Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine hydrochloride, H₂SO₄ | Isonitrosoacetanilide | Good yields (>75%), straightforward. dergipark.org.trwikipedia.org | Use of strong acids. synarchive.com |

| Stolle | Arylamine, Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Chlorooxalylanilide | Good for substituted and unsubstituted isatins. wikipedia.orgchemicalbook.com | Requires anhydrous conditions. |

| Gassman | Aniline, Tert-butyl hypochlorite, Methylthioacetate ester | 3-Methylthio-2-oxindole | Effective for anilines with electron-withdrawing groups. wright.edu | Multi-step process. dergipark.org.tr |

| Martinet | Aniline, Mesoxalic acid ester | Dioxindole | Access to oxindole (B195798) derivatives. wikipedia.org | Requires absence of oxygen. wikipedia.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The N-alkylation of 7-methylisatin is a critical step in the synthesis of the target compound. Optimization of reaction conditions is essential to maximize yield and ensure selectivity at the nitrogen atom.

Factors Influencing N-Alkylation:

Base: The choice of base is crucial for the deprotonation of the isatin nitrogen. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). nih.govresearchgate.net The use of a strong base like NaH can lead to higher yields but may also result in side reactions if not carefully controlled. researchgate.net Milder bases like K₂CO₃ are often effective, particularly under microwave irradiation. nih.govsemanticscholar.org

Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are commonly used to facilitate the reaction by solvating the ions formed. nih.gov The choice of solvent can significantly impact reaction rates and yields.

Temperature and Reaction Time: Conventional heating often requires longer reaction times. nih.gov Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govsemanticscholar.orgresearchgate.net For instance, microwave irradiation at 180°C for 25 minutes has been shown to be effective for the N-alkylation of isatins. semanticscholar.orgresearchgate.net

Alkylating Agent: The reactivity of the phenethylating agent is also important. While phenethyl bromide is commonly used, other derivatives with different leaving groups can be employed.

Studies on the N-alkylation of isatin have shown that using K₂CO₃ or Cs₂CO₃ in DMF or NMP under microwave irradiation provides excellent results. nih.gov For instance, the N-benzylation of isatin using KF/Al₂O₃ under microwave conditions at 180°C for 25 minutes resulted in complete conversion. semanticscholar.orgresearchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| Base | K₂CO₃ | Cs₂CO₃ | NaH | K₂CO₃ and Cs₂CO₃ offer good yields, especially with microwave heating. nih.gov NaH can increase yield but may lead to side products. researchgate.net |

| Solvent | DMF | NMP | Acetonitrile | DMF and NMP are highly effective polar aprotic solvents for this reaction. nih.gov |

| Heating Method | Conventional | Microwave | - | Microwave irradiation significantly reduces reaction times and can improve yields. nih.govsemanticscholar.org |

| Temperature | Reflux | 160°C (MW) | 180°C (MW) | Higher temperatures under microwave conditions can drive the reaction to completion faster. semanticscholar.orgresearchgate.net |

Novel Synthetic Approaches and Catalytic Strategies for Indoline-2,3-dione Derivatization

Recent advancements in organic synthesis have introduced novel methods for the synthesis and derivatization of the indoline-2,3-dione core.

Modern Synthetic Innovations:

Metal-Free Synthesis: To avoid the use of potentially toxic and expensive metal catalysts, metal-free synthetic routes have been developed. One such approach utilizes I₂-DMSO as a catalyst for the synthesis of N-alkylated isatins from 2-amino acetophenones via C-H bond activation and subsequent internal cyclization. nih.govirapa.org

Oxidation of Indoles and Oxindoles: A modern approach involves the direct oxidation of commercially available indoles or oxindoles to form N-substituted isatins. wikipedia.org Various oxidizing agents can be employed for this transformation. wikipedia.org

Catalytic N-Alkylation: Asymmetric N-alkylation of isatins can be achieved using organocatalysis, for example, a prolinol-catalyzed iminium activation with enals, to produce chiral N-alkylated isatins with high enantioselectivity. rsc.org Lewis acid catalysis with trichloroacetimidate (B1259523) electrophiles has also been shown to be effective for N-alkylation. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for synthesizing isatin derivatives. For example, the electrochemically induced condensation of N-substituted isatins with phenylacetonitrile (B145931) can produce 3-substituted oxindoles. niscpr.res.in

Green Chemistry Principles in the Synthesis of Indoline-2,3-dione Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of isatin and its derivatives to minimize environmental impact.

Green Synthetic Strategies:

Use of Greener Solvents: Efforts have been made to replace traditional organic solvents with more environmentally benign alternatives. Water and ionic liquids are being explored as reaction media for the synthesis of isatin derivatives. researchgate.netresearchgate.netbohrium.com For example, Knoevenagel condensations of isatin have been successfully carried out in a binary solvent of ethanol (B145695) and water. researchgate.net

Catalyst-Free and Base-Free Conditions: Three-component reactions involving isatin, an amino acid, and but-2-ynedioates have been performed under microwave irradiation in aqueous media without the need for a catalyst or base, producing spirooxindole derivatives in excellent yields. nih.gov

Energy Efficiency: Microwave-assisted synthesis, as mentioned earlier, not only accelerates reactions but also improves energy efficiency compared to conventional heating methods. nih.gov

Atom Economy: The development of one-pot syntheses and multicomponent reactions improves atom economy by reducing the number of synthetic steps and purification processes. nih.gov

Use of Eco-Friendly Catalysts: Heterogeneous catalysts, such as proton-exchanged montmorillonite (B579905) clay (MMT-H+), are being used as green catalysts for the synthesis of isatin derivatives. researchgate.net These catalysts are often inexpensive, reusable, and easy to separate from the reaction mixture. researchgate.net

The oxidation of indoles using molecular oxygen as the oxidant in the presence of a photosensitizer is another example of an environmentally benign method for preparing N-alkylated isatins. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methyl 1 Phenethylindoline 2,3 Dione Derivatives

Elucidating the Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of the indoline-2,3-dione scaffold, the core of 7-Methyl-1-phenethylindoline-2,3-dione, is significantly influenced by the electronic properties of substituents on its aromatic ring. The reactivity is primarily centered around the C2 and C3 carbonyl groups and the enolizable C3-OH group in reactions where the dione (B5365651) tautomerizes. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at various positions on the benzene (B151609) ring can alter the electron density distribution across the molecule, thereby modulating its reactivity. nih.gov

Electron-withdrawing groups, such as nitro (-NO₂) or halogen (-Cl, -Br) groups, decrease the electron density on the aromatic ring. nih.gov This deactivation of the ring can reduce the molecule's interactions with the active sites of enzymes. nih.gov The reduction in inhibitory properties is also dependent on the position of the substituent. nih.gov Furthermore, EWGs enhance the electrophilicity of the C2 and C3 carbonyl carbons, making them more susceptible to nucleophilic attack. For instance, studies on related isatin-based sulfonamides have shown that moieties like -OH and -Cl strongly attract electron density, making the isatin (B1672199) skeleton more prone to interaction with enzymes like α-glucosidase and α-amylase. nih.gov

Steric hindrance is another critical factor. Bulky substituents near the reactive centers can impede the approach of reagents, thereby slowing down reaction rates or altering the regioselectivity of a reaction. nih.gov The position of a substituent dictates the extent of its steric and electronic influence on the molecule's reactivity profile. nih.gov

| Substituent Type | Example Group(s) | General Effect on Indoline-2,3-dione Ring | Impact on Carbonyl Reactivity (C2/C3) |

| Electron-Withdrawing | -NO₂, -Cl, -Br | Decreases electron density (deactivates) | Increases electrophilicity, enhancing susceptibility to nucleophiles |

| Electron-Donating | -CH₃, -OCH₃ | Increases electron density (activates) | Decreases electrophilicity |

| Steric Hindrance | Bulky alkyls/aryls | Can influence reaction accessibility | May block or slow nucleophilic attack |

Conformational Analysis and Stereochemical Considerations in the Indoline-2,3-dione Framework

The three-dimensional structure of the indoline-2,3-dione framework is a key determinant of its interaction with biological targets. X-ray crystallography studies on analogous compounds provide significant insight into the likely conformation of this compound.

The core isatin (indoline-2,3-dione) moiety itself is nearly planar. researchgate.net In a study of the closely related 1-Benzyl-5-methylindoline-2,3-dione, the isatin group was found to be almost planar, with a root-mean-square (r.m.s.) deviation of just 0.022 Å. researchgate.net Similarly, crystallographic data for 7-Methyl-1H-indole-2,3-dione shows that the non-hydrogen atoms of the molecule are largely coplanar. researchgate.net This planarity is crucial for potential π–π stacking interactions with aromatic residues in target proteins. researchgate.net

A significant conformational variable is the orientation of the substituent at the N1 position. In 1-Benzyl-5-methylindoline-2,3-dione, the mean plane of the isatin moiety forms a dihedral angle of 74.19° with the attached benzyl (B1604629) ring. researchgate.net This twisted conformation minimizes steric repulsion between the substituent and the C2-carbonyl oxygen.

For this compound, the phenethyl group (–CH₂CH₂Ph) introduces additional rotational freedom compared to a benzyl group. The molecule possesses two key rotatable bonds in the side chain: the N1–CH₂ bond and the CH₂–CH₂ bond. This increased flexibility allows the terminal phenyl ring to adopt a wider range of spatial orientations. This conformational adaptability can be advantageous, potentially allowing the molecule to fit more effectively into diverse binding pockets. However, this flexibility can also come at an entropic cost upon binding to a target. The specific preferred conformations in solution and in a bound state would be influenced by both intramolecular steric effects and intermolecular interactions with the target.

| Structural Feature | Observation in Analogs | Implication for this compound |

| Indoline-2,3-dione Core | Nearly planar researchgate.netresearchgate.net | The core bicyclic system is expected to be rigid and planar, facilitating stacking interactions. |

| N1-Substituent Orientation | Significant dihedral angle (~74°) between the isatin plane and the N1-benzyl ring researchgate.net | A twisted conformation is expected. The N1-phenethyl group will have a large dihedral angle relative to the core. |

| N1-Phenethyl Side Chain | Not directly observed, but contains two additional rotatable bonds compared to benzyl. | Increased conformational flexibility allows the terminal phenyl group to explore a larger conformational space. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline-2,3-dione Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For indoline-2,3-dione analogues, QSAR studies have been instrumental in identifying key physicochemical properties that govern their efficacy, guiding the design of more potent derivatives. researchgate.netnih.gov

A reliable QSAR model is characterized by strong statistical metrics, such as a high correlation coefficient (r²) for the training set and a high cross-validation coefficient (q²), which indicates the model's predictive power. nih.gov For example, a QSAR model developed for indeno[1,2-b]indoles, a related class of compounds, achieved an r² of 0.94 and a q² of 0.72, demonstrating its robustness. nih.gov

In 3D-QSAR studies on isatin derivatives, models are built by aligning a series of molecules and calculating steric and electrostatic fields around them. mdpi.com The resulting contour maps provide a visual guide to the structural requirements for activity. These maps can highlight specific regions where:

Bulky groups are detrimental: Indicating steric clashes within the target's binding site. For instance, bulky substituents like iso-butyl or benzyloxy groups at certain positions can cause a drop in activity. mdpi.com

Hydrophobic substituents are unfavorable: Suggesting a polar or hydrophilic region in the binding pocket. mdpi.com

Electron-withdrawing or donating groups are favorable: Pointing to specific electronic interactions (e.g., hydrogen bonds, electrostatic interactions) that are critical for binding.

These models allow for the virtual screening and prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov For the this compound scaffold, a QSAR model could be developed to explore the effects of substitutions on both the indoline (B122111) ring (e.g., at positions 4, 5, or 6) and the terminal phenyl ring of the phenethyl group.

| QSAR Parameter/Descriptor | Description | Relevance to Indoline-2,3-dione Design |

| Correlation Coefficient (r²) | A measure of how well the model fits the training data. nih.gov | Values closer to 1.0 indicate a strong correlation between structural descriptors and activity. |

| Cross-Validation Coeff. (q²) | A measure of the model's internal predictive ability. nih.gov | High q² (typically > 0.5) suggests the model is not overfitted and has predictive power. |

| Hydrophobicity (e.g., LogP) | Describes the molecule's partitioning between lipid and aqueous phases. | Can be critical for cell permeability and interaction with hydrophobic pockets in a target. mdpi.comresearchgate.net |

| Steric Descriptors (e.g., Molar Refractivity) | Relate to the volume and shape of the molecule or substituents. | Helps identify regions where bulky groups are either favorable or unfavorable for activity. mdpi.com |

| Electronic Descriptors (e.g., Hammett constants) | Quantify the electron-donating or -withdrawing nature of substituents. | Correlates substituent electronic effects with changes in binding affinity or reactivity. nih.gov |

Exploring Functional Group Modifications and Their Impact on Target Interactions (non-human, non-clinical)

Modifying the functional groups of this compound derivatives is a primary strategy to enhance their affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies, often supported by molecular docking simulations, reveal how these changes impact non-covalent interactions within a target's active site.

Modifications on the N1-Phenethyl Group: The terminal phenyl ring of the phenethyl substituent is a prime site for modification. Introducing substituents here can profoundly affect target interactions. For example, in studies of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids as acetylcholinesterase (AChE) inhibitors, a para-fluoro substituent on the benzyl ring yielded the highest inhibitory potency (IC₅₀ = 2.1 μM). nih.gov This suggests that small, electronegative groups can form favorable interactions, such as halogen bonds or dipole interactions, within the enzyme's active site. In contrast, replacing the fluoro group with methyl or chloro substituents resulted in slightly lower, yet still significant, activity. nih.gov

Modifications on the Indoline-2,3-dione Core: Alterations to the core structure are also critical. As noted previously, the introduction of chloro and hydroxyl groups onto an isatin-sulfonamide skeleton was found to enhance inhibitory potential against α-glucosidase and α-amylase. nih.gov Molecular docking simulations can rationalize these findings by identifying specific interactions. For instance, in a study of isoindolin-1,3-dione derivatives, the C=O groups of the core structure were shown to form crucial hydrogen bonds with active site residues like Arg296 and Phe295 in AChE. nih.gov The linker region connecting the core to other moieties can also form hydrogen bonds with residues in the peripheral anionic site (PAS) of the enzyme, such as Tyr124 and Tyr337. nih.gov

These studies underscore a general principle: optimizing target interactions often involves a multi-pronged approach, modifying different parts of the lead compound to simultaneously enhance interactions with various sub-pockets of a binding site.

| Compound/Modification Series | Target (Non-human/Non-clinical) | Key Finding | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | Para-fluoro substitution on the benzyl ring resulted in the highest potency (IC₅₀ = 2.1 μM). | nih.gov |

| Indoline-2,3-dione-based sulfonamides | α-Glucosidase, α-Amylase | Chloro and hydroxyl groups on the sulfonamide phenyl ring increased electronic attraction and enhanced enzyme interaction. | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazides | Acetylcholinesterase (AChE) | The C=O groups of the isoindolin-1,3-dione core formed key hydrogen bonds with acyl pocket residues (Arg296, Phe295). | nih.gov |

| 3-hydroxy-3-(2-oxo-2-substituted ethyl)-indolin-2-ones | Staphylococcus aureus histidine kinase | A derivative with a 2,5-dimethylthiophen-3-yl moiety showed the highest antibacterial activity, consistent with high docking scores. | farmaceut.org |

Computational Chemistry and Molecular Modeling Approaches for 7 Methyl 1 Phenethylindoline 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. Methods like Density Functional Theory (DFT) are frequently employed to study the indoline-2,3-dione scaffold. researchgate.netdergipark.org.tr These calculations provide a detailed understanding of the molecule's stability, electronic distribution, and reactive sites.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (EH-L) indicates the molecule's kinetic stability and charge transfer capabilities. dergipark.org.tr For instance, studies on similar indoline-2,3-dione derivatives have shown that substituents can significantly alter this energy gap, thereby tuning the molecule's reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. dergipark.org.tr This information is vital for predicting how 7-Methyl-1-phenethylindoline-2,3-dione might interact with biological macromolecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge delocalization, hyperconjugative interactions, and the stability of the molecular structure. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, electronic chemical potential, and global electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.

These quantum mechanical methods allow for a comprehensive theoretical investigation of a molecule's properties before its synthesis, offering a rational basis for its design and potential applications. nih.govresearchgate.net

Table 1: Application of Quantum Chemical Methods to Indoline-2,3-dione Derivatives

| Calculation Method | Predicted Properties | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties | Provides fundamental insights into molecular structure and stability. researchgate.netdergipark.org.tr |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, charge transfer | Predicts chemical reactivity and kinetic stability. dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic sites | Identifies regions of the molecule likely to engage in intermolecular interactions. dergipark.org.tr |

Molecular Docking and Dynamics Simulations for Target Binding Hypothesis Generation (in vitro/preclinical targets)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule within the active site of a target protein. For this compound, these methods can generate hypotheses about its potential biological targets, which can then be validated experimentally.

The indoline-2,3-dione scaffold is known to interact with a variety of enzymes. nih.govfarmaceut.org Molecular docking studies on derivatives have explored their potential as inhibitors for targets such as:

α-Glucosidase and α-Amylase: These enzymes are targets for managing diabetes. Docking studies have been used to understand the binding interactions of indoline-2,3-dione-based sulfonamides with these enzymes, revealing key hydrogen bonding and hydrophobic interactions. nih.gov

Histidine Kinase: This enzyme is a target in antibacterial research. In silico docking has helped to elucidate the binding mode of indoline-2-one derivatives within the enzyme's active site, correlating docking scores with antibacterial activity. farmaceut.org

Cyclooxygenase-2 (COX-2): As a key enzyme in inflammation, COX-2 is a common target for anti-inflammatory drugs. Molecular modeling has been applied to indolizine (B1195054) derivatives to understand their binding interactions with COX-2 active site residues. nih.gov

Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a more dynamic picture of the binding event, accounting for the flexibility of both the ligand and the protein, and can be used to calculate binding free energies.

Table 2: Examples of Molecular Docking Targets for the Indoline-2,3-dione Scaffold

| Target Protein | Therapeutic Area | Insights from Docking |

|---|---|---|

| α-Glucosidase / α-Amylase | Diabetes | Identification of key residues for hydrogen bonding and prediction of inhibitory potential. nih.gov |

| S. aureus Histidine Kinase | Antibacterial | Elucidation of binding modes and correlation of docking scores with activity. farmaceut.org |

| P. falciparum Dihydrofolate Reductase | Antimalarial | Investigation of binding interactions with the active site of the enzyme. researchgate.net |

In Silico Prediction of Biological Interactions and Pathways (non-human, non-clinical relevance)

Beyond single-target interactions, computational methods can predict a compound's broader biological interactions and potential pathway engagements in non-human, preclinical models. By docking this compound against a panel of proteins, researchers can generate a profile of its potential off-target effects or identify novel therapeutic applications.

For example, virtual screening of large compound libraries against specific targets, such as Indoleamine 2,3-Dioxygenase (IDO) in cancer immunotherapy research, is a common practice. nih.gov This approach can identify novel scaffolds, like indoline-2,3-dione, that may interact with proteins within a specific biological pathway.

These in silico predictions are valuable for:

Hypothesis Generation: Suggesting novel mechanisms of action or identifying unexpected biological activities for a compound.

Prioritizing Experimental Testing: Focusing laboratory resources on the most promising compound-target pairs predicted by computational models.

Understanding Structure-Activity Relationships: Correlating structural features of a molecule with its predicted biological interactions across multiple targets.

It is crucial to note that these predictions are hypothetical and require experimental validation in relevant biological systems, such as in vitro enzyme assays or cell-based models, to confirm their relevance.

Cheminformatics and Data Mining in the Context of Indoline-2,3-dione Libraries

Cheminformatics and data mining are essential for analyzing large datasets of chemical compounds, such as libraries of indoline-2,3-dione derivatives. These approaches use statistical and computational methods to identify trends and relationships between chemical structures and their biological activities.

Key applications in the context of indoline-2,3-dione libraries include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their measured biological activity. This allows for the prediction of activity for new, unsynthesized derivatives.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific target. This model can then be used to screen virtual libraries for new potential hits.

Virtual Screening: Large chemical databases can be computationally screened against a target of interest using methods like docking or pharmacophore searching to identify a smaller, more manageable set of compounds for experimental testing. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. This helps in the early identification of molecules with poor drug-like properties, reducing late-stage failures in drug development. nih.gov

By applying these data-driven approaches to libraries containing the indoline-2,3-dione scaffold, researchers can efficiently navigate vast chemical spaces to design and identify novel compounds with desired biological profiles.

Table 3: Cheminformatics Approaches for Analyzing Indoline-2,3-dione Libraries

| Technique | Description | Application |

|---|---|---|

| Virtual Screening | Computationally screening large libraries of compounds against a biological target. | To identify potential hit compounds from a database for further investigation. nih.gov |

| QSAR | Developing statistical models that correlate chemical structure with biological activity. | To predict the activity of new derivatives and guide lead optimization. |

| Pharmacophore Modeling | Identifying the key 3D structural features required for biological activity. | To design new molecules with improved potency and to screen databases for novel scaffolds. |

Investigation of Biological Activities of 7 Methyl 1 Phenethylindoline 2,3 Dione in Preclinical and in Vitro Models

Exploration of Molecular Targets and Ligand-Receptor Interactions

The biological activity of indoline-2,3-dione derivatives is intrinsically linked to their ability to interact with a variety of molecular targets, including enzymes and receptors. While direct studies on 7-Methyl-1-phenethylindoline-2,3-dione are limited, research on analogous compounds provides a strong basis for predicting its potential interactions.

Derivatives of the indoline-2,3-dione core have demonstrated significant enzyme-inhibiting capabilities. For instance, certain indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate metabolism acs.orgnih.gov. This suggests a potential therapeutic application in managing conditions related to hyperglycemia.

Furthermore, the isatin (B1672199) scaffold is a key feature in inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids tandfonline.comnih.gov. Optimization studies on N-1 and C-3 substituted isatin derivatives have led to the discovery of highly potent and reversible FAAH inhibitors tandfonline.comnih.gov.

In the context of cancer research, indoline-2,3-dione derivatives have been investigated as inhibitors of various kinases. They have shown selectivity toward particular receptor tyrosine kinases (RTKs), which are key regulators of cellular processes and are often dysregulated in cancer acs.org. For example, specific substitutions on the indolin-2-one ring can confer high selectivity for the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) or the Epidermal Growth Factor (EGF) and Her-2 RTKs acs.org. Notably, 1-benzyl-5-bromoindolin-2-one derivatives have shown inhibitory activity against VEGFR-2 mdpi.com.

| Compound Class | Target Enzyme | Observed Activity |

|---|---|---|

| Indoline-2,3-dione-based benzene sulfonamides | α-Glucosidase | Potent inhibition acs.orgnih.gov |

| Indoline-2,3-dione-based benzene sulfonamides | α-Amylase | Significant inhibition acs.orgnih.gov |

| N-1 and C-3 substituted isatin derivatives | Fatty Acid Amide Hydrolase (FAAH) | Potent and reversible inhibition tandfonline.comnih.gov |

| 3-Substituted indolin-2-ones | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR, Her-2) | Selective inhibition acs.org |

| 1-Benzyl-5-bromoindolin-2-ones | VEGFR-2 | Inhibitory activity mdpi.com |

Cellular Response Modulations in Non-Human Cell Lines and Cultures

The interaction of indoline-2,3-dione derivatives with molecular targets translates into a range of cellular responses, most notably growth inhibition in cancer cell lines. Numerous studies have documented the cytotoxic and anticancer activities of isatin and its derivatives against various cancer cell lines researchgate.net.

A new series of 1,5-disubstituted indolin-2,3-diones demonstrated promising inhibition of cell growth in the human acute promyelocytic leukemia (HL-60) cell line in vitro nih.gov. Structure-activity relationship studies revealed that a benzyl (B1604629) substituent at the N-1 position of the indolin-2,3-dione ring resulted in more potent antiproliferative activity nih.gov. This finding is particularly relevant to this compound, which possesses a phenethyl group (a substituted benzyl variant) at the N-1 position.

The anti-inflammatory potential of this compound class has also been explored. 3-substituted-indolin-2-one derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6 in RAW264.7 murine macrophages mdpi.com. This suggests that these compounds can modulate inflammatory signaling pathways.

| Compound Class | Cell Line | Observed Cellular Response |

|---|---|---|

| 1,5-Disubstituted indolin-2,3-diones | HL-60 (Human Leukemia) | Inhibition of cell growth nih.gov |

| Various Isatin Derivatives | Multiple Cancer Cell Lines | Cytotoxic and anticancer activity researchgate.net |

| 1-Benzyl-5-bromoindolin-2-ones | MCF-7 (Breast Cancer), A-549 (Lung Cancer) | Anticancer activity mdpi.com |

| 3-Substituted-indolin-2-one derivatives | RAW264.7 (Murine Macrophages) | Inhibition of inflammatory mediator production mdpi.com |

Mechanistic Studies of Biological Processes Mediated by this compound

Understanding the molecular mechanisms underlying the observed cellular responses is crucial for drug development. For indoline-2,3-dione derivatives, a significant body of research points towards the induction of apoptosis as a key mechanism for their anticancer effects.

Studies on 1-benzyl-5-bromoindolin-2-one derivatives have shown that these compounds can affect cell cycle phases and modulate the levels of apoptotic markers mdpi.com. Specifically, they have been observed to influence the activation of caspases, a family of proteases that are central to the execution of apoptosis mdpi.com. The induction of the executioner caspase-3 and the initiator caspase-9 provides strong evidence for the pro-apoptotic effects of these compounds mdpi.com.

Furthermore, the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives has been linked to the inhibition of key signaling pathways. These compounds have been shown to significantly inhibit lipopolysaccharide (LPS)-induced activation of the Akt, MAPK, and NF-κB signaling pathways in macrophages mdpi.com. These pathways are critical for the transcriptional regulation of pro-inflammatory genes.

Comparative Analysis of Indoline-2,3-diones for Specific Biological Interactions

The biological activity and selectivity of indoline-2,3-dione derivatives can be finely tuned by modifying the substituents at various positions of the isatin core. This allows for comparative analyses to identify compounds with desired selectivity profiles.

For instance, a study on 3-substituted indolin-2-ones demonstrated that the nature of the substituent at the C-3 position dictates the selectivity for different receptor tyrosine kinases acs.org. Derivatives with a five-membered heteroaryl ring at this position were highly specific for the VEGF receptor, while those with bulky groups on a phenyl ring showed selectivity towards EGF and Her-2 receptors acs.org. This highlights the potential for developing highly selective kinase inhibitors based on the indoline-2,3-dione scaffold.

Lead optimization studies on isatin-based FAAH inhibitors also underscore the importance of substitutions. By modifying a bulky aryl moiety at the N-1 position with a more flexible allyl group, researchers were able to produce a nanomolar inhibitor with significantly increased potency compared to the parent compound tandfonline.com.

Development of In Vitro Assays for High-Throughput Screening of Indoline-2,3-dione Derivatives

The discovery of novel and potent indoline-2,3-dione derivatives is often facilitated by the development of robust in vitro assays suitable for high-throughput screening (HTS). HTS allows for the rapid evaluation of large libraries of compounds to identify "hits" with desired biological activity ox.ac.uk.

The establishment of reliable enzyme inhibition assays, such as those for α-glucosidase, α-amylase, and FAAH, is fundamental for screening indoline-2,3-dione libraries for potential inhibitors acs.orgnih.govtandfonline.com. Similarly, cell-based assays that measure cytotoxicity, proliferation, or the modulation of specific signaling pathways are essential for identifying compounds with anticancer or anti-inflammatory properties nih.govmdpi.com.

The amenability of the indoline-2,3-dione scaffold to synthetic modification, coupled with the availability of diverse screening assays, makes this class of compounds an attractive starting point for drug discovery campaigns. The synthesis of various substituted indolin-2,3-diones is a well-established process, enabling the generation of large and diverse chemical libraries for HTS researchgate.netacs.org.

Non Therapeutic and Advanced Material Science Applications of 7 Methyl 1 Phenethylindoline 2,3 Dione

Potential as Organic Dyes or Pigments in Advanced Materials

There is no specific data available on the properties of 7-Methyl-1-phenethylindoline-2,3-dione as an organic dye or pigment. Generally, the isatin (B1672199) scaffold is a known chromophore, and its derivatives have been explored in the dye industry. nih.gov The color and pigment properties would depend on the electronic transitions within the molecule, which are influenced by its specific substituents—the 7-methyl and 1-phenethyl groups. However, without experimental data such as absorption and emission spectra, its potential as a dye remains unconfirmed.

Application in Organic Electronics and Optoelectronic Devices

No published studies were found that investigate the use of this compound in organic electronics or optoelectronic devices. Compounds used in these fields typically require specific properties like charge mobility, HOMO/LUMO energy levels suitable for charge injection/transport, and photostability. While related heterocyclic structures are used in designing materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the specific characteristics of this compound have not been reported.

Role as Ligands or Catalysts in Organic Transformations

The potential for this compound to act as a ligand or catalyst has not been explored in available literature. The isatin core contains multiple heteroatoms (nitrogen and oxygen) that could potentially coordinate with metal centers, making it a candidate for ligand development. acs.org However, no research articles describe the synthesis of metal complexes using this specific compound or its application in catalysis.

Integration into Supramolecular Assemblies and Nanomaterials

There is no information regarding the integration of this compound into supramolecular assemblies or nanomaterials. The formation of such structures would depend on the compound's ability to form specific non-covalent interactions, such as hydrogen bonding or π–π stacking. While computational studies on related indolin-2,3-dione structures forming supramolecular complexes have been reported, no such work has been published for the 7-methyl-1-phenethyl derivative. nih.gov

Use as Chemical Probes or Research Tools for Biological Systems

While many isatin derivatives are investigated for their biological activity, the use of this compound as a non-therapeutic chemical probe or research tool is not documented. Such applications would require the compound to have specific properties, such as fluorescence or the ability to bind selectively to a biological target for imaging or assay development, none of which have been reported. acs.org

Future Perspectives and Emerging Research Avenues for 7 Methyl 1 Phenethylindoline 2,3 Dione

Interdisciplinary Research Integrating Chemical Biology and Material Science

The indoline-2,3-dione scaffold represents a versatile platform for interdisciplinary research, bridging the gap between chemical biology and material science. The inherent reactivity of the isatin (B1672199) core, particularly the electrophilic C3-carbonyl group, allows for a diverse range of chemical modifications, leading to the development of novel bioactive molecules and functional materials .

In the realm of chemical biology , isatin derivatives have been extensively investigated for their wide-ranging pharmacological activities. For instance, various substituted isatins have demonstrated potential as inhibitors of enzymes such as caspases, which are implicated in apoptosis and neurodegenerative disorders nih.gov. The structural features of 7-Methyl-1-phenethylindoline-2,3-dione, combining the 7-methylisatin (B72143) moiety with a phenethyl group at the N1 position, suggest that it could be a candidate for exploring new therapeutic applications. The phenethyl group might influence the compound's lipophilicity and ability to cross biological membranes, potentially enhancing its bioavailability and interaction with biological targets.

From a material science perspective, the indoline-2,3-dione framework is being explored for the development of advanced materials. For example, indole (B1671886) derivatives have been investigated for their potential in creating antifouling coatings for marine applications researchgate.net. The ability of these compounds to inhibit the growth of bacteria and marine algae is a key property in this context researchgate.net. The unique substitution pattern of this compound could lead to novel materials with tailored properties, such as improved durability, biocompatibility, or specific recognition capabilities for sensor applications. The integration of biological activity with material properties could pave the way for "smart" materials that can both perform a structural function and interact with their biological environment in a controlled manner.

Advancements in Synthetic Strategies for Complex Indoline-2,3-dione Architectures

The synthesis of complex indoline-2,3-dione architectures is a dynamic area of organic chemistry, with ongoing efforts to develop more efficient, selective, and sustainable methods. The construction of the core isatin scaffold and its subsequent functionalization are key challenges that chemists continue to address researchgate.net.

Modern synthetic routes to isatin derivatives often focus on improving yields, regioselectivity, and reducing the environmental impact compared to classical methods . For a compound like this compound, the synthesis would likely involve the initial preparation of 7-methylisatin, followed by N-alkylation with a phenethyl halide. Achieving high regioselectivity in the initial synthesis of 7-methylisatin is crucial to avoid the formation of other methylated isomers .

Recent advancements in synthetic methodologies that could be applied to the synthesis of complex indoline-2,3-diones include:

Diversity-oriented synthesis (DOS): This approach aims to generate libraries of structurally diverse small molecules, which can then be screened for biological activity. The isatin scaffold is an excellent starting point for DOS due to its multiple reactive sites nih.gov.

Multicomponent reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. The development of novel MCRs involving isatins is an active area of research mdpi.com.

Catalytic methods: The use of transition metal catalysts and organocatalysts has enabled the development of new reactions for the synthesis and functionalization of indoline-2,3-diones with high levels of stereocontrol.

These advanced synthetic strategies will be instrumental in creating novel and complex indoline-2,3-dione derivatives, including analogs of this compound, for evaluation in various scientific disciplines.

Development of Predictive Models for Novel Indoline-2,3-dione Functionalities

The development of predictive computational models is becoming increasingly important in the design and discovery of new molecules with desired functionalities. For indoline-2,3-dione derivatives, in silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling are being used to predict their biological activities and drug-like properties mdpi.comnih.gov.

Molecular docking studies can provide insights into the binding interactions between isatin derivatives and their biological targets, helping to rationalize their mechanism of action and guide the design of more potent and selective analogs nih.gov. For this compound, docking studies could be used to predict its potential targets and binding modes, thereby prioritizing experimental testing.

QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can be used to predict the activity of untested compounds and to identify the key structural features that are important for activity.

ADMET prediction is crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. In silico ADMET models can predict properties such as solubility, permeability, metabolic stability, and potential toxicity, helping to reduce the attrition rate of drug candidates in later stages of development mdpi.com.

The integration of these predictive models into the research workflow will accelerate the discovery and optimization of novel indoline-2,3-dione derivatives with tailored functionalities for therapeutic and material science applications.

Challenges and Opportunities in the Academic Research of Indoline-2,3-dione Derivatives

The academic research of indoline-2,3-dione derivatives is filled with both challenges and opportunities. The diverse biological activities of this class of compounds present a vast landscape for exploration, with the potential to address unmet medical needs in areas such as oncology, neurodegenerative diseases, and infectious diseases nih.govnih.gov.

Opportunities:

Discovery of new biological targets: The wide range of biological effects exhibited by isatin derivatives suggests that they may interact with multiple biological targets, some of which may be novel nih.gov. High-throughput screening and chemoproteomics approaches can be used to identify the cellular targets of new isatin derivatives.

Development of novel therapeutic agents: The isatin scaffold is considered a "privileged" structure in medicinal chemistry, meaning that it is capable of binding to multiple biological targets with high affinity. This makes it an attractive starting point for the development of new drugs researchgate.net.

Exploration of new applications in material science: The unique chemical and physical properties of indoline-2,3-diones can be harnessed to create new functional materials with applications in areas such as sensors, electronics, and coatings researchgate.net.

Challenges:

Selectivity and off-target effects: The ability of isatin derivatives to interact with multiple targets can also be a drawback, leading to off-target effects and potential toxicity. The development of highly selective ligands remains a significant challenge.

Synthesis of complex derivatives: While synthetic methods are continually improving, the synthesis of complex and highly functionalized indoline-2,3-dione derivatives can still be challenging and time-consuming .

Understanding the mechanism of action: For many biologically active isatin derivatives, the precise mechanism of action is not fully understood. Elucidating these mechanisms is crucial for their rational optimization and clinical development.

Despite these challenges, the field of indoline-2,3-dione research continues to be a vibrant and productive area of academic inquiry, with the potential for significant scientific and societal impact. The continued exploration of compounds like this compound and its analogs will undoubtedly contribute to new discoveries and innovations.

Data Tables

Table 1: Physicochemical Properties of Related Indoline-2,3-dione Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 7-Methylisatin | C₉H₇NO₂ | 161.16 | 1.2 |

| Isatin | C₈H₅NO₂ | 147.13 | 0.5 |

Data sourced from PubChem nih.gov

Table 2: Examples of Biological Activities of Indoline-2,3-dione Derivatives

| Derivative Class | Biological Activity | Reference |

| Isatin-based sulfonamides | α-Glucosidase and α-amylase inhibition | acs.orgnih.gov |

| N-1 and C-3 substituted isatins | Fatty acid amide hydrolase (FAAH) inhibition | nih.gov |

| 1,5-disubstituted indolin-2,3-diones | Antitumor activity | nih.gov |

| Spirooxindoles | Anticancer potential | mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-1-phenethylindoline-2,3-dione, and how do their yields and conditions compare?

- Methodology : Two primary routes are documented:

- N-Alkylation : Substitution at the indoline nitrogen using phenethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Yields range from 70–85% depending on steric and electronic factors .

- Condensation reactions : Reaction of indoline-2,3-dione precursors with phenethylamine derivatives, often catalyzed by organocatalysts (e.g., proline derivatives) to enhance regioselectivity. Yields are lower (50–65%) but offer better control over stereochemistry .

- Key considerations : Optimize solvent polarity and temperature to minimize side products like N-oxide derivatives.

Q. How can crystallographic data for this compound derivatives be refined using SHELXL?

- Methodology : Use SHELXL for small-molecule refinement by:

- Applying restraints for disordered phenethyl groups.

- Incorporating anisotropic displacement parameters (ADPs) for non-H atoms.

- Validating refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to assess intermolecular interactions .

Q. What safety protocols are recommended for handling indoline-2,3-dione derivatives in laboratory settings?

- Protocols :

- Use closed systems or local exhaust ventilation to avoid inhalation of dust .

- Wear nitrile gloves, safety glasses, and lab coats to prevent dermal contact.

- Store derivatives in amber glass containers at room temperature to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound in antibacterial studies?

- Methodology :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions critical for bacterial membrane interaction .

- Conduct molecular docking (e.g., AutoDock Vina) to simulate binding with bacterial targets (e.g., DNA gyrase), correlating binding affinity (ΔG) with experimental MIC values .

Q. How can conflicting data on the antibacterial efficacy of indoline-2,3-dione derivatives be resolved?

- Analysis framework :

- Experimental variables : Compare assay conditions (e.g., pH, bacterial strain variability) that may alter compound protonation states or membrane permeability .

- Structural factors : Analyze substituent effects (e.g., electron-withdrawing groups at C-7 reduce activity by 30–40% in acidic media) .

- Statistical validation : Apply multivariate regression to isolate variables impacting efficacy .

Q. What advanced techniques are used to characterize the stereoelectronic properties of this compound?

- Methodology :

- X-ray crystallography : Resolve π-π stacking interactions between the indole ring and phenethyl groups (distance: 3.5–4.0 Å) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding with solvent molecules) using CrystalExplorer .

- Spectroscopic methods : Assign ¹³C NMR chemical shifts using DFT-predicted isotropic shielding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.